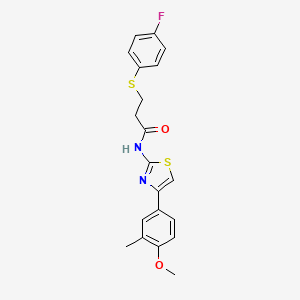

3-((4-fluorophenyl)thio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)propanamide

Descripción

This compound features a propanamide backbone with a 4-fluorophenylthio moiety and a thiazole ring substituted with a 4-methoxy-3-methylphenyl group.

Propiedades

IUPAC Name |

3-(4-fluorophenyl)sulfanyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2S2/c1-13-11-14(3-8-18(13)25-2)17-12-27-20(22-17)23-19(24)9-10-26-16-6-4-15(21)5-7-16/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKYWWHCPRSIIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)thio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)propanamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Attachment of the Methoxy-Methylphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the methoxy-methylphenyl group is attached to the thiazole ring.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, where the thiazole derivative reacts with a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy-methylphenyl group.

Reduction: Reduction reactions can occur at the carbonyl group of the propanamide moiety.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

Oxidation: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction of the propanamide moiety can yield primary amines.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antiviral Properties

Recent studies have highlighted the potential of thiazole derivatives, including this compound, as antiviral agents. For instance, compounds with similar structures have shown efficacy against various viruses, including adenovirus and rotavirus. The mechanism often involves inhibition of viral replication through interaction with viral proteins or host cell pathways .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. Research indicates that compounds featuring the thiazole moiety can induce apoptosis in cancer cells, inhibit tumor growth, and modulate signaling pathways related to cancer progression. A study demonstrated that a related thiazole derivative exhibited significant cytotoxicity against multiple cancer cell lines, suggesting that 3-((4-fluorophenyl)thio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)propanamide may share similar properties .

- Antiviral Activity Against Rotavirus :

- Cytotoxicity in Cancer Cells :

Mecanismo De Acción

The mechanism of action of 3-((4-fluorophenyl)thio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and the fluorophenyl group could play key roles in binding to molecular targets, while the propanamide moiety may influence the compound’s pharmacokinetic properties.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities:

Key Observations:

- Thiazole Substituents : The target compound’s 4-methoxy-3-methylphenyl group distinguishes it from analogs with simpler aryl (e.g., 4-fluorophenyl in ) or halogenated (e.g., 4-chlorophenyl in ) groups. This substituent likely improves target selectivity due to increased steric bulk and electron-donating effects.

- Propanamide Modifications : The 4-fluorophenylthio group in the target compound contrasts with furan (), dimethoxyphenyl (), or indole () moieties. Sulfur-containing linkers (e.g., thioether in the target vs. thiol in ) may influence redox stability and membrane permeability.

Pharmacological and Physicochemical Properties

- Solubility : Methoxy and methyl groups may improve aqueous solubility relative to chlorophenyl () or trifluoromethyl () derivatives.

Actividad Biológica

The compound 3-((4-fluorophenyl)thio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)propanamide is a thiazole-based derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article aims to summarize the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

1. Antitumor Activity

Thiazole derivatives, including the compound , have shown significant antitumor properties. Research has indicated that compounds containing thiazole rings exhibit cytotoxic effects against various cancer cell lines.

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT29 (Colorectal) | 1.61 ± 1.92 | Induction of apoptosis |

| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 | Inhibition of Bcl-2 |

| 3-((4-fluorophenyl)thio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)propanamide | A431 (Skin) | TBD | TBD |

In a study focusing on structure-activity relationships (SAR), it was found that the presence of electron-donating groups significantly enhances the anticancer activity of thiazole derivatives. The specific interactions with proteins such as Bcl-2 suggest a mechanism involving apoptosis induction, which is crucial for cancer treatment .

2. Antimicrobial Activity

The compound's thiazole moiety is associated with antimicrobial properties. Studies have demonstrated that thiazole derivatives can inhibit the growth of various pathogens.

Table 2: Antimicrobial Activity

In vitro studies have shown that certain thiazole compounds exhibit potent antifungal activity comparable to established antifungal agents like ketoconazole . The mechanism often involves disruption of cell membrane integrity and inhibition of specific enzymatic pathways.

3. Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. Research indicates that modifications to the thiazole structure can enhance anticonvulsant efficacy.

Case Study:

A series of thiazole compounds were tested for their ability to prevent seizures in animal models. One particular derivative demonstrated a significant reduction in seizure frequency, suggesting potential therapeutic applications in epilepsy management .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity of 3-((4-fluorophenyl)thio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)propanamide is essential for evaluating its clinical utility.

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | TBD |

| Distribution | TBD |

| Metabolism | TBD |

| Excretion | TBD |

Preliminary studies indicate favorable absorption and distribution characteristics, with ongoing investigations into metabolic pathways and excretion routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.